1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione
Description
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione is a highly substituted diketone featuring a hexane backbone with ketone groups at positions 2 and 5. Each terminal carbon (positions 1 and 6) is bonded to three phenyl groups, resulting in a sterically crowded, rigid structure. The compound’s aromatic substituents significantly influence its electronic environment, solubility, and reactivity.
Properties
CAS No. |
90508-14-8 |
|---|---|
Molecular Formula |
C42H34O2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexakis-phenylhexane-2,5-dione |
InChI |
InChI=1S/C42H34O2/c43-39(41(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)31-32-40(44)42(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H,31-32H2 |
InChI Key |
CYZDQGZPWLZZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexane Backbone: The initial step involves the formation of the hexane backbone through a series of aldol condensations and subsequent hydrogenation reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with the hexane backbone in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form Ketones: The final step involves the oxidation of the hexane backbone to introduce the ketone functionalities at the 2 and 5 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Chemical Reactions Analysis
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione largely depends on its chemical reactivity. The ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione :
- Backbone: Hexane (6-carbon chain).
- Functional groups: Two ketones (positions 2 and 5).
- Substituents: Six phenyl groups (three per terminal carbon).
- Steric/electronic effects: High steric hindrance from phenyl groups; electron-withdrawing ketones conjugated with aromatic rings.
- Hexane-2,5-dione (Parent Compound): Backbone: Hexane. Functional groups: Two ketones (positions 2 and 5). Substituents: None. Steric/electronic effects: Minimal steric hindrance; unmodified diketone reactivity.
- 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (): Backbone: Fused pyranoquinoline system. Functional groups: Ketone and hydroxyl groups. Substituents: Variable N-alkyl groups (e.g., compounds 1–13). Steric/electronic effects: Planar aromatic system with moderate steric hindrance; bioactive due to heterocyclic structure .
Physical and Chemical Properties
| Property | This compound | Hexane-2,5-dione | 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
|---|---|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) | 114.14 g/mol | ~300–400 g/mol (varies with substituents) |
| Melting Point | Likely >200°C (high crystallinity) | 43–45°C | Not reported |
| Solubility | Low in polar solvents (e.g., water) | Soluble in organic solvents | Depends on N-alkyl substituents |
| Reactivity | Reduced nucleophilic addition due to steric hindrance | High reactivity toward enolate formation | Reactivity modulated by hydroxyl and ketone groups |
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